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Description
D-Canavanine Sulfate (B86663) within the Landscape of Non-Proteinogenic Amino Acids and Their Biological Roles
Non-proteinogenic amino acids (NPAAs) are amino acids that are not among the 20 standard protein-building blocks encoded by the universal genetic code. ontosight.ai Despite this, they are widespread in nature and fulfill a diverse array of biological functions. ontosight.ai NPAAs can act as metabolic intermediates, signaling molecules, and defense compounds. ontosight.ai For instance, some plants produce NPAAs as toxins to deter herbivores. ontosight.ai Canavanine, a structural analog of arginine, is a prime example of such a defense mechanism. ontosight.ai
The biological roles of NPAAs are varied and significant. They can be intermediates in essential biosynthetic pathways or be involved in post-translational modifications of proteins, which are often crucial for protein function and regulation. ontosight.ai Furthermore, some NPAAs have been identified as key signaling molecules, such as neurotransmitters in the nervous system. ontosight.ai The study of these "unnatural" amino acids has thus opened new avenues for understanding complex biological processes and for the development of novel therapeutic agents. ontosight.ai
Historical Trajectory of D-Enantiomer Research and Recognition of Distinct Biological Significance
For a long time, D-amino acids were considered "unnatural" and of minor biological importance compared to their L-enantiomers, which are the building blocks of proteins. nih.gov However, with the development of more sensitive analytical techniques, it became evident that D-amino acids are present in a wide range of organisms, from bacteria to mammals, and that they possess distinct and vital biological functions. nih.govresearchgate.net
The discovery that bacteria utilize D-amino acids, such as D-alanine and D-glutamate, in the construction of their peptidoglycan cell walls was a pivotal moment in recognizing their importance. diva-portal.org This structural role confers resistance to degradation by common proteases. thieme-connect.com In mammals, D-serine has been identified as a crucial co-agonist of NMDA receptors in the brain, playing a significant role in learning, memory, and neuronal plasticity. nih.govresearchgate.net Similarly, D-aspartate is involved in neurogenesis and hormone regulation. nih.govresearchgate.net This growing body of research has transformed the perception of D-amino acids from mere curiosities to key players in physiology and pathology, with potential applications as biomarkers and therapeutic targets. nih.gov The investigation into D-canavanine's unique biological activities is a part of this broader scientific endeavor to understand the functional significance of chirality in the biological world.
Properties
Molecular Weight
274.25
Origin of Product
United States
Biosynthesis, Enzymatic Derivatization, and Natural Occurrence of D Canavanine
Enzymatic Racemization of L-Canavanine to D-Canavanine
The existence of D-canavanine in natural systems is primarily a result of the enzymatic modification of its L-enantiomer. L-canavanine, a non-proteinogenic amino acid synthesized by certain plants, can be converted into its D-form through the action of specific bacterial enzymes. diva-portal.orgnih.gov This biotransformation represents a fascinating example of interspecies metabolic crosstalk, where a plant-derived metabolite is transformed by a microbial enzyme, leading to a new molecule with distinct biological activities. biorxiv.orgbiorxiv.org
A key enzyme responsible for the conversion of L-canavanine to D-canavanine is a broad-spectrum amino acid racemase (BSAR) found in soil bacteria such as Pseudomonas putida. diva-portal.orgnih.govresearchgate.net In P. putida, this enzyme, referred to as BsrP or BSAR, demonstrates the ability to catalyze the production of a racemic mixture of DL-canavanine from the L-canavanine produced by leguminous plants. diva-portal.orgbiorxiv.org
Research has shown that this racemase activity is not exclusive to canavanine. The enzyme in P. putida KT2440, identified as a putative "biosynthetic" alanine (B10760859) racemase (Alr), exhibits measurable racemase activity with a wide array of amino acids, including lysine (B10760008) and arginine. researchgate.net Cellular fractionation studies have demonstrated that the enzymatic activity of Alr is found in the periplasm, consistent with its role in modifying extracellular substrates. researchgate.net The ability of this enzyme to act on various substrates, including the arginine analogue L-canavanine, underscores its broad-spectrum nature. researchgate.net This process is considered a form of "cell wall chemical editing," where the bacterium modifies an environmental compound, which can then be incorporated into its peptidoglycan or affect other organisms. diva-portal.orgresearchgate.net
Detoxification of L-canavanine; cell wall chemical editing; production of D-amino acids that can act as signaling molecules or competitive inhibitors in the environment.
The transformation of L-canavanine to D-canavanine by a racemase involves a precise stereochemical inversion at the α-carbon (Cα). While the specific pathway for canavanine racemase has been identified through its enzymatic product, the mechanism is understood to follow the established model for pyridoxal (B1214274)phosphate (B84403) (PLP)-dependent amino acid racemases. wisc.edu
The catalytic cycle is initiated when the amino group of the L-canavanine substrate binds to the PLP cofactor, which is itself covalently linked to the enzyme, forming an external aldimine or Schiff base. wisc.edu An active-site basic residue, typically a lysine, then abstracts the proton from the Cα of the substrate. wisc.edu This deprotonation results in the formation of a planar, resonance-stabilized carbanion, often referred to as a quinonoid intermediate. wisc.edu The planar nature of this intermediate means the Cα loses its chiral information. The subsequent reprotonation of this Cα can occur with equal probability from either face of the planar intermediate. Protonation from one side regenerates the L-enantiomer, while protonation from the opposite side produces the D-enantiomer, ultimately resulting in a racemic mixture of the amino acid. wisc.edu This pathway effectively changes the chirality of the molecule, allowing for the production of D-canavanine from its plant-derived L-isomer. biorxiv.org
Characterization of Broad-Spectrum Amino Acid Racemases (e.g., Pseudomonas putida BSAR)
Distribution and Biogeochemical Cycling of D-Canavanine
The distribution of D-canavanine is intrinsically linked to the environments where L-canavanine is produced and where specific microorganisms capable of its racemization are present.
The primary natural source of L-canavanine is a variety of leguminous plants, such as alfalfa (Medicago sativa) and jack bean (Canavalia ensiformis), which can store the compound in their seeds and roots in high concentrations. biorxiv.orgresearchgate.netresearchgate.net These plants often secrete L-canavanine into the soil rhizosphere, the area of soil directly influenced by root secretions. nih.govcdnsciencepub.com
In this rhizosphere environment, soil bacteria like Pseudomonas putida encounter the plant-derived L-canavanine. biorxiv.org Through the action of their broad-spectrum racemases, these bacteria convert L-canavanine into D-canavanine. diva-portal.orgnih.gov Following its synthesis, D-canavanine diffuses into the extracellular milieu, becoming a component of the chemical landscape of the soil. nih.govbiorxiv.orgresearchgate.net This process demonstrates a clear biogeochemical cycle: L-canavanine is synthesized by plants, taken up and transformed into D-canavanine by soil bacteria, and then released back into the environment where it can influence the local microbial community. biorxiv.orgresearchgate.net For instance, the resulting D-canavanine has been shown to dramatically alter the peptidoglycan structure of certain bacteria in the order Rhizobiales, impairing their growth and cell division. diva-portal.orgnih.gov
D-canavanine's presence is most clearly documented in plant-associated systems, specifically the rhizosphere, as a product of the metabolic interplay between legumes and soil bacteria. biorxiv.orgbiorxiv.org The L-enantiomer, L-canavanine, is a well-known defensive allelochemical that is toxic to a wide range of organisms, including many insects. researchgate.netwikipedia.org
One such susceptible organism is the tobacco hornworm, Manduca sexta. uky.edu When M. sexta larvae ingest L-canavanine, their arginyl-tRNA synthetase cannot distinguish it from L-arginine, leading to the incorporation of canavanine into newly synthesized proteins. researchgate.netuky.edu This results in structurally aberrant and dysfunctional "canavanyl proteins," which cause severe developmental abnormalities and can be lethal. uky.eduuky.edu M. sexta lacks an efficient mechanism to detoxify L-canavanine. uky.edu
While some specialized insects have evolved detoxification mechanisms, often involving microbial symbionts that can degrade canavanine, there is no direct evidence in the reviewed literature to suggest that D-canavanine is produced by microbial conversion within the larvae of Manduca sexta. uky.edu The primary documented pathway for D-canavanine production remains the racemization of plant-secreted L-canavanine by rhizosphere bacteria. biorxiv.orgresearchgate.net
Table 2: Natural Occurrence and Distribution of Canavanine Enantiomers
Molecular and Cellular Mechanisms of D Canavanine Action
Differential Biological Activities of D- and L-Canavanine Enantiomers
The stereochemistry of canavanine plays a crucial role in its biological effects. While L-canavanine is known for its toxicity due to its structural similarity to L-arginine, D-canavanine follows different mechanistic pathways. nih.govwikipedia.org
Absence of Direct Protein Incorporation of D-Canavanine in Organisms Sensitive to L-Canavanine's Arginine Mimicry
L-canavanine's toxicity stems from its recognition by arginyl-tRNA synthetase, leading to its incorporation into nascent polypeptide chains in place of L-arginine. nih.govuchicago.edu This results in the formation of structurally aberrant and dysfunctional proteins, disrupting cellular processes. nih.govuchicago.eduuky.edu In contrast, D-canavanine is not a substrate for this enzyme and is therefore not directly incorporated into proteins. biorxiv.org This fundamental difference explains the absence of the protein-centric toxicity associated with its L-enantiomer.
Distinct Cellular Responses and Mechanistic Pathways Compared to L-Canavanine's Antimetabolic Properties
The cellular responses to D-canavanine are markedly different from the antimetabolic effects of L-canavanine. L-canavanine's interference with arginine metabolism and protein synthesis leads to a cascade of detrimental effects, including altered protein function and disruption of RNA and DNA metabolism. nih.govuchicago.edu D-canavanine, however, exerts its influence through alternative pathways. Research has shown that D-canavanine's effects are not reversed by arginine, further highlighting its distinct mode of action. researchgate.net Instead of acting as an antimetabolite in protein synthesis, D-canavanine has been found to specifically target the bacterial cell wall. nih.govdiva-portal.org
Impact on Bacterial Cell Wall Homeostasis and Architecture
D-canavanine has a significant and specific impact on the peptidoglycan (PG) layer of the bacterial cell wall, a structure essential for maintaining cell shape and integrity. uky.edunih.govdiva-portal.org
Modulation of Peptidoglycan Structure and Crosslinkage (e.g., in Rhizobiales such as Agrobacterium tumefaciens and Sinorhizobium meliloti)
Studies have demonstrated that D-canavanine dramatically alters the PG structure in certain bacteria, particularly within the order Rhizobiales. nih.govdiva-portal.orgresearchgate.net In species like Agrobacterium tumefaciens and Sinorhizobium meliloti, D-canavanine is incorporated into the peptidoglycan, leading to impaired crosslinkage. nih.govdiva-portal.orgresearchgate.net This incorporation disrupts the normal chemical composition and structural integrity of the cell wall. diva-portal.orgdiva-portal.org
Role of Penicillin-Binding Proteins (PBPs) in Mediating Effects
Penicillin-binding proteins (PBPs) are a group of enzymes crucial for the final steps of peptidoglycan synthesis, specifically the cross-linking of peptide side chains. wikipedia.org Research has shown that the detrimental effects of D-canavanine on bacteria like A. tumefaciens are mediated through these proteins. nih.govdiva-portal.orgresearchgate.net Specifically, a single amino acid substitution in the cell division-specific PG transpeptidase, Penicillin-Binding Protein 3a (PBP3a), can suppress the harmful effects of D-canavanine. nih.govdiva-portal.orgresearchgate.net This indicates that PBP3a is a key target through which D-canavanine exerts its influence on bacterial cell wall synthesis.
Data Tables
Table 1: Comparative Effects of D- and L-Canavanine
Analysis of PBP3a and Other Transpeptidases in Bacterial Cell Wall Synthesis
D-Canavanine, the D-enantiomer of the non-proteinogenic amino acid L-canavanine, has been identified as a modulator of bacterial cell wall biosynthesis. diva-portal.orgbiorxiv.org Its mechanism involves direct interaction with and incorporation into the peptidoglycan (PG) structure, which is essential for maintaining cell shape and integrity. diva-portal.orgbiorxiv.org This interaction primarily affects the transpeptidation process, a crucial step in cross-linking the peptide side chains of the PG, catalyzed by penicillin-binding proteins (PBPs). diva-portal.orgbiorxiv.orgnih.gov
In species of the order Rhizobiales, such as the plant pathogen Agrobacterium tumefaciens, D-canavanine is incorporated in significant amounts into the cell wall. diva-portal.orgbiorxiv.orgnih.gov This incorporation alters the PG structure, leading to impaired PG cross-linking and subsequent defects in cell division. diva-portal.orgnih.gov The primary target identified in this process is the cell division-specific transpeptidase PBP3a. diva-portal.orgbiorxiv.orgnih.gov Unlike L-canavanine, which primarily exerts its effects by being mistakenly incorporated into proteins, D-canavanine's action is focused on the cell wall, a mechanism of "chemical editing" of the PG. diva-portal.orgbiorxiv.org
Genetic Insights into D-Canavanine Resistance Mechanisms (e.g., specific amino acid substitutions in PBPs)
Bacteria can develop resistance to the detrimental effects of D-canavanine through specific genetic mutations, particularly in the genes encoding the targeted PBPs. diva-portal.orgbiorxiv.orgnih.gov Research in Agrobacterium tumefaciens has demonstrated that the harmful impact of D-canavanine on cell wall integrity can be overcome by a single amino acid substitution in the cell division transpeptidase, PBP3a. diva-portal.orgbiorxiv.orgnih.gov
This finding highlights that a subtle change in the primary structure of the target enzyme can be sufficient to prevent the inhibitory action of D-canavanine. biorxiv.orgnih.gov While the specific substitution in PBP3a that confers resistance has been identified as a key suppressor of D-canavanine's effects, the exact location and nature of this mutation provide insight into the binding and inhibitory mechanism of the compound. biorxiv.orgnih.gov Such mutations likely reduce the affinity of PBP3a for D-canavanine-containing peptide stems or alter the enzyme's conformation, allowing it to proceed with the cross-linking reaction despite the non-canonical amino acid. diva-portal.orgbiorxiv.org
This mechanism of resistance through target modification is a common theme in antibiotic resistance. plos.org For instance, resistance to β-lactam antibiotics in various bacteria, including Streptococcus pneumoniae, often arises from mutations in different PBPs (like PBP 2X, PBP 2B, and PBP 1A) that lower the drug's binding affinity. nih.govetflin.com Similarly, in the fission yeast Schizosaccharomyces pombe, resistance to canavanine has been linked to a specific R175C missense mutation in the any1 gene, which is involved in the downregulation of amino acid transporters. nih.govmicropublication.org These examples from different organisms underscore that resistance to canavanine and its analogs can evolve through precise genetic changes that either alter the direct molecular target or affect the compound's transport into the cell.
D-Canavanine's Influence on Insect Physiology (excluding toxicity/adverse effects)
Elucidation of Specific Phenotypes (e.g., larval edema in Manduca sexta)
D-Canavanine is biologically active in the tobacco hornworm, Manduca sexta, where its consumption leads to a distinct and characteristic phenotype: larval edema. uky.edu This condition involves significant swelling and an increase in body weight due to water retention. uky.eduacs.org Importantly, this effect is a specific physiological response to the D-enantiomer and is separate from the more severe toxic effects associated with L-canavanine, which include developmental deformities and are linked to the incorporation of the L-enantiomer into proteins. uky.edu
The development of edema in response to D-canavanine highlights a specific interaction of the compound with the insect's physiological systems, particularly those governing water balance. uky.eduacs.org The fact that D-canavanine, which is not a substrate for the enzyme arginyl-tRNA synthetase and therefore not incorporated into proteins, can induce such a clear phenotype demonstrates a mechanism of action independent of protein synthesis. uky.edu This specific edematous response underscores D-canavanine's ability to act as a signaling molecule or modulator of physiological pathways in insects. uky.edu
Ecological and Inter Organismal Roles of D Canavanine
D-Canavanine as an Inter-kingdom Signaling Molecule
Chemical communication is a fundamental process that governs relationships between organisms, including those that are symbiotic or pathogenic. nih.gov Plant-produced compounds, such as D-canavanine, can act as signals that influence the behavior and composition of microbial communities in their vicinity. researchgate.net
L-Canavanine, exuded from the roots of leguminous plants like hairy vetch (Vicia villosa), significantly alters the microbial community composition and diversity in the surrounding soil. dntb.gov.uafrontiersin.orgnih.gov This compound is released into the soil and can be converted from its L-form to D-canavanine (D-CAN) by broad-spectrum racemases produced by soil bacteria such as Pseudomonas putida. researchgate.netbiorxiv.org The resulting D-CAN can then diffuse into the environment, impacting other microorganisms. researchgate.net
Studies have shown that the application of L-canavanine to soil leads to notable shifts in the bacterial populations at the phylum level. frontiersin.org Specifically, at high concentrations (500 nmol/g of soil), the relative abundance of Firmicutes and Actinobacteria increases, while the populations of Proteobacteria and Acidobacteria decrease. frontiersin.orgnih.govresearchgate.net This selective pressure suggests that canavanine-producing plants can shape their rhizosphere to favor microbes that are either resistant to or can utilize the compound. nih.gov Furthermore, predictive analysis of soil metabolic pathways indicates that the presence of L-canavanine enriches the L-arginine degradation pathway, suggesting a functional shift in the microbial community's metabolic activities. frontiersin.orgnih.gov
Table 1: Effect of L-Canavanine on Soil Microbial Phyla Abundance
The symbiotic relationship between legumes and nitrogen-fixing rhizobia is a cornerstone of sustainable agriculture, initiated by a complex exchange of chemical signals. mdpi.comfrontiersin.org Legumes secrete flavonoids that attract compatible rhizobia and induce the expression of bacterial nodulation (nod) genes, which are regulated by the NodD protein. mdpi.comfrontiersin.orgmdpi.comnih.gov This leads to the production of Nod factors by the bacteria, which in turn trigger the formation of root nodules on the plant. frontiersin.orgmdpi.com
Canavanine acts as a crucial modulator in this intricate process. apsnet.org Some legumes exude canavanine, a toxic antimetabolite, to selectively recruit rhizobia that have evolved resistance to it. researchgate.netnih.govapsnet.org This resistance is critical for the bacteria's survival and ability to adhere to root hairs in a canavanine-rich rhizosphere. nih.gov
D-canavanine specifically has been shown to dramatically alter the peptidoglycan (PG) structure of Rhizobiales, including symbiotic species like Sinorhizobium meliloti. researchgate.netbiorxiv.org It impairs PG cross-linkage and cell division, leading to aberrant cell morphology. researchgate.netbiorxiv.orgdiva-portal.org This suggests that D-canavanine produced through interspecies metabolic crosstalk can govern microbial biodiversity in the rhizosphere. biorxiv.org For instance, in S. meliloti, canavanine can shut down the production of the exopolysaccharide EPS-II, a crucial step in the nodule invasion process, without affecting bacterial growth. nih.gov This indicates that canavanine exuded by legumes could support nodulation and infection during root development, acting as both a signaling molecule and a nutrient source for specific bacteria. nih.gov
Influence on Microbial Community Composition and Function in the Environment
Evolutionary Adaptations to D-Canavanine in Biological Systems
The widespread presence of canavanine in certain ecosystems has driven the evolution of sophisticated resistance and adaptation mechanisms in both microbes and herbivores. wikipedia.orgresearchgate.net
Bacteria inhabiting canavanine-rich environments have developed several strategies to circumvent its toxicity. twistbioscience.com One primary mechanism is enzymatic degradation. A novel PLP-dependent enzyme, canavanine-γ-lyase, has been identified in certain Pseudomonas species and Rhizobiales. nih.govresearchgate.net This enzyme specifically catalyzes the breakdown of canavanine into homoserine and hydroxyguanidine, effectively detoxifying it. researchgate.netuky.edu Bacteria possessing this pathway can utilize canavanine as a sole source of carbon and nitrogen. twistbioscience.com For example, Pseudomonas canavaninivorans was isolated and named for its ability to grow on canavanine. twistbioscience.com
Another key adaptation is the evolution of specific exporter proteins. In Mesorhizobium tianshanense, a symbiont of licorice, the expression of the msiA gene, which encodes a putative exporter from the LysE family, is induced by canavanine. nih.gov This MsiA protein actively exports canavanine, conferring resistance to the bacterium. nih.gov
Furthermore, some bacteria have evolved mechanisms to prevent the misincorporation of canavanine into their proteins. The arginine-tRNA-synthetase in P. canavaninivorans cannot distinguish between arginine and canavanine. twistbioscience.com To prevent errors in protein synthesis, this bacterium uses a specific editing protein, canavanyl-tRNAArg deacylase (CtdA), which removes canavanine from the tRNA molecule. twistbioscience.com
Table 2: Microbial Detoxification and Utilization Strategies for Canavanine
Strategy
Mechanism
Key Enzyme/Protein
Organism Example
Reference
Enzymatic Degradation
Cleavage of canavanine into homoserine and hydroxyguanidine.
Canavanine serves as a potent defensive compound against herbivores. wikipedia.org Its toxicity arises from being mistakenly incorporated into proteins instead of L-arginine, leading to dysfunctional proteins. wikipedia.org In response, many herbivores have evolved ways to either tolerate or avoid this compound.
Some specialized insect herbivores have developed efficient metabolic detoxification pathways. researchgate.net A notable example is the bruchid beetle, Caryedes brasiliensis, which can break down canavanine into canaline (B555070) and then further detoxify canaline to homoserine and ammonia. wikipedia.org This allows the beetle not only to tolerate the toxin but also to use it as a nitrogen source for its own development. wikipedia.org
In contrast, many other insects lack such detoxification abilities and rely on behavioral avoidance. researchgate.net The fruit fly, Drosophila, for example, actively avoids feeding on plants containing canavanine. researchgate.net This repellent effect is mediated by a chemosensory mechanism. nih.gov Research has identified specific gustatory receptors (GRs) that are essential for sensing L-canavanine and triggering this avoidance behavior. researchgate.netjneurosci.org While an orphan G protein-coupled receptor (GPCR) called DmX was initially implicated, subsequent studies showed that GRs, specifically Gr8a and Gr66a, are indispensable for the electrophysiological and behavioral responses to L-canavanine in Drosophila. researchgate.netjneurosci.org
Advanced Research Methodologies for D Canavanine Sulfate Characterization and Analysis
Chromatographic and Spectrometric Techniques for Enantioselective Analysis
The accurate characterization and analysis of D-canavanine sulfate (B86663) and its enantiomeric counterpart, L-canavanine, are crucial for understanding its biological roles and potential applications. Enantioselective analysis, which distinguishes between these mirror-image isomers, relies on sophisticated chromatographic and spectrometric techniques.
High-Performance Liquid Chromatography (HPLC) with Chiral Separation
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of amino acids, including canavanine. nih.govnih.govmedigraphic.com For the specific challenge of separating enantiomers like D- and L-canavanine, chiral separation techniques are essential. shimadzu.com This is because enantiomers possess identical physical and chemical properties in an achiral environment, making their separation by conventional HPLC methods impossible. up.pt
Chiral separation in HPLC can be achieved through two primary strategies: the use of a chiral stationary phase (CSP) or the addition of a chiral selector to the mobile phase. scielo.br CSPs are columns packed with a chiral material that interacts differently with each enantiomer, leading to different retention times and thus, separation. up.pt Polysaccharide-based and cyclodextrin-based CSPs are widely used for this purpose. up.pt Alternatively, a chiral selector can be added to the mobile phase, which forms transient diastereomeric complexes with the enantiomers. These complexes have different stabilities and are separated on a standard achiral column. scielo.br
A common approach for analyzing amino acids like canavanine involves pre-column derivatization. nih.govmedigraphic.com This process attaches a chemical tag to the amino acid that enhances its detection and can facilitate chiral separation. For instance, Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) is a well-known derivatizing agent used to convert enantiomeric amines into diastereomers, which can then be separated on a standard C18 reversed-phase column. restek.com This method offers a cost-effective alternative to expensive chiral columns. restek.com
The choice of column, mobile phase composition, and derivatization agent are critical parameters that must be optimized to achieve effective separation of D- and L-canavanine.
Table 1: HPLC Methodologies for Canavanine Analysis
Technique
Principle
Key Features
Chiral Stationary Phase (CSP) HPLC
Differential interaction of enantiomers with a chiral packed material in the column. up.pt
Direct separation of enantiomers. Requires specialized and often expensive columns. shimadzu.comscielo.br
Chiral Mobile Phase Additive HPLC
Formation of transient diastereomeric complexes with a chiral selector in the mobile phase. scielo.br
Uses standard achiral columns. Can require significant method development.
Pre-column Derivatization with Achiral HPLC
Enantiomers are converted into diastereomers prior to injection, which are then separated on a standard column. restek.com
Cost-effective alternative to chiral columns. restek.com The derivatization step adds to the sample preparation time.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the three-dimensional structure of molecules, including the absolute configuration of chiral centers. womengovtcollegevisakha.ac.in While standard one-dimensional NMR spectra of enantiomers are identical, specialized NMR techniques can be employed to differentiate them.
One common method involves the use of chiral solvating agents or chiral derivatizing agents. These agents interact with the enantiomers to form diastereomeric complexes or new compounds with distinct NMR spectra. The differences in chemical shifts and coupling constants in the resulting spectra allow for the identification and quantification of each enantiomer.
For complex molecules, advanced multi-dimensional NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), provide detailed information about the connectivity of atoms within the molecule, which is essential for unambiguous structural elucidation. researchgate.net While direct NMR data for D-canavanine sulfate is not abundant in the provided search results, the principles of stereochemical elucidation by NMR are well-established for similar chiral molecules. womengovtcollegevisakha.ac.inumich.edu The chemical shifts observed in the ¹H NMR spectrum of L-canavanine sulfate in D₂O provide a reference for comparison. umich.edu
Molecular Biology and Genetic Tools for Mechanistic Dissection
Understanding the biological effects of this compound at a molecular level requires the use of genetic and molecular biology tools. These approaches allow researchers to investigate how cells and organisms respond to canavanine treatment and to identify the specific genes and proteins involved in its mechanism of action and resistance.
Targeted Gene Deletion and Overexpression Studies in Microbial Systems
Microbial systems, such as the fission yeast Schizosaccharomyces pombe and the bacterium Escherichia coli, are powerful models for studying the effects of toxic compounds like canavanine. Their genetic tractability allows for the targeted manipulation of genes to understand their function. oup.com
Targeted gene deletion involves removing a specific gene from the organism's genome. researchgate.net By deleting genes thought to be involved in canavanine transport or metabolism, researchers can assess the impact of their absence on canavanine resistance or sensitivity. For example, studies in S. pombe have shown that deleting genes encoding amino acid transporters can confer resistance to canavanine. biorxiv.orgnih.gov Specifically, the deletion of the cat1 arginine permease gene provides strong resistance. biorxiv.org Surprisingly, the widely used can1-1 allele, thought to be a mutation in an arginine permease, was found to be a gain-of-function mutation in any1, a regulator of amino acid transporters. biorxiv.org
Conversely, gene overexpression involves increasing the production of a specific protein. nih.gov Overexpressing a gene that encodes a canavanine transporter could increase the cell's sensitivity to the compound. These studies are crucial for identifying the pathways through which canavanine enters the cell and exerts its effects. oup.comresearchgate.net
Table 2: Genetic Manipulations in Microbial Systems to Study Canavanine Effects
Genetic Tool
Description
Application in Canavanine Research
Example Finding
Targeted Gene Deletion
Removal of a specific gene to study its function. researchgate.net
Identifying genes required for canavanine toxicity or transport.
Deletion of the arginine permease gene cat1 in S. pombe leads to strong canavanine resistance. biorxiv.org
Gene Overexpression
Increasing the expression level of a specific gene. nih.gov
Identifying genes whose protein products interact with or transport canavanine.
Overexpression of transporter proteins can alter microbial tolerance to various compounds. researchgate.net
Quantitative Proteomics and Metabolomics in Response to D-Canavanine Treatment
Quantitative proteomics and metabolomics are powerful "omics" technologies that provide a global view of the changes in protein and metabolite levels within a cell or organism in response to a specific treatment. nih.govrevespcardiol.org
Quantitative proteomics, often performed using mass spectrometry-based techniques like LC-MS/MS, can identify and quantify thousands of proteins in a sample. nih.gov By comparing the proteomes of cells treated with D-canavanine to untreated cells, researchers can identify proteins that are up- or down-regulated. nih.gov These differentially expressed proteins can provide insights into the cellular processes affected by canavanine, such as protein synthesis, stress response, and amino acid metabolism. nih.govnih.gov
Similarly, quantitative metabolomics can reveal widespread changes in the cellular metabolome following canavanine exposure. frontiersin.org By analyzing the levels of various metabolites, scientists can identify metabolic pathways that are perturbed by D-canavanine. This can help to elucidate its mechanism of toxicity and the cellular response to it. For example, a study on the effects of o-coumaric acid on alfalfa used quantitative proteomics and metabolomics to reveal impacts on flavonoid biosynthesis and lignin (B12514952) formation. nih.gov While a specific study on D-canavanine is not detailed in the search results, the methodology is directly applicable.
Integrating proteomics and metabolomics data can provide a more complete picture of the cellular response to D-canavanine, connecting changes in protein expression to alterations in metabolic function. frontiersin.org
In Vitro and In Vivo Model Systems for D-Canavanine Research Applications
The study of this compound and its biological implications relies on a variety of model systems that allow for detailed investigation of its effects at the molecular, physiological, and ecological levels. These models range from simple bacterial cultures to complex multi-trophic ecological setups, each providing unique insights into the compound's function.
Bacterial Culture Systems for Investigating Cell Wall Dynamics and Racemase Activity
Bacterial culture systems are fundamental in elucidating the molecular interactions between D-canavanine and bacterial cells, particularly concerning cell wall biosynthesis and the enzymatic processes that produce D-canavanine itself. Research has shown that certain soil bacteria can convert the plant-produced L-canavanine into its D-enantiomer, which then acts as a potent modulator of the microbial environment. biorxiv.orgdiva-portal.orgdiva-portal.org
A key discovery made using bacterial culture systems is the role of broad-spectrum amino acid racemases (BSARs) in producing D-canavanine (D-CAN). biorxiv.orgresearchgate.netdiva-portal.org The soil bacterium Pseudomonas putida, for instance, possesses a BSAR enzyme (BsrP) that efficiently catalyzes the conversion of L-canavanine (L-CAN), found in legume root exudates, into D-CAN. biorxiv.orgdiva-portal.org This conversion is a critical step in a fascinating example of interspecies metabolic crosstalk. While P. putida itself is tolerant to high concentrations of D-CAN, the D-CAN it releases into the environment has profound effects on other bacteria. biorxiv.org
Subsequent investigations using various bacterial species in culture have revealed that D-CAN can be incorporated into the peptidoglycan (PG) of the bacterial cell wall. biorxiv.orgdiva-portal.orgresearchgate.net This incorporation is particularly detrimental to bacteria belonging to the order Rhizobiales, such as the nitrogen-fixing symbiont Sinorhizobium meliloti and the plant pathogen Agrobacterium tumefaciens. biorxiv.orgdiva-portal.orgnih.gov In these susceptible bacteria, the integration of D-CAN into the PG structure impairs PG synthesis and cross-linkage, leading to defects in cell division and compromised cell integrity. biorxiv.orgresearchgate.netdiva-portal.orgnih.gov
Controlled laboratory experiments have demonstrated that this D-CAN-mediated antagonism can shape microbial communities. The production of D-CAN by racemase-producing bacteria like P. putida can inhibit the growth of competing Rhizobiales, thereby altering the microbial biodiversity in the soil. biorxiv.org This mechanism highlights how the racemization of a plant-derived amino acid can become a tool for bacterial warfare and niche modulation. biorxiv.orgresearchgate.netdiva-portal.org
Table 1: Effects of D-Canavanine on Various Bacterial Species in Culture Systems
Bacterial Species
Key Enzyme/Process Studied
Observed Effect of D-Canavanine
Reference
Pseudomonas putida
Broad-Spectrum Amino Acid Racemase (BsrP)
Converts L-canavanine to D-canavanine; exhibits high tolerance to D-canavanine.
High incorporation into PG, impaired PG cross-linkage, inhibited growth, and defects in cell division. The effect is suppressed by a specific mutation in a cell division transpeptidase.
Insect Model Systems (e.g., Manduca sexta, Drosophila) for Studying Physiological and Behavioral Responses
Insect models have been instrumental in understanding the physiological and behavioral consequences of canavanine ingestion, establishing its role as a potent allelochemical. The tobacco hornworm, Manduca sexta, and the fruit fly, Drosophila melanogaster, have been particularly valuable in this research.
Manduca sexta is highly susceptible to L-canavanine. Studies have shown that when larvae ingest this non-protein amino acid, it acts as an arginine antimetabolite. tandfonline.com The arginyl-tRNA synthetase of the insect cannot effectively discriminate between arginine and canavanine, leading to the incorporation of canavanine into newly synthesized proteins. tandfonline.compnas.org This results in the formation of aberrant, dysfunctional proteins, which causes significant developmental and physiological disruptions. uky.edu For example, the incorporation of canavanine into the enzyme lysozyme (B549824) in M. sexta leads to a nearly 50% loss in its catalytic activity. tandfonline.com Larvae that consume canavanine suffer from developmental abnormalities, and those that survive to the pupal or adult stage are often severely malformed. uky.edu Research using radiolabeled L-canavanine has quantified its incorporation into various proteins, confirming that the biological burden of these aberrant proteins is carried throughout the insect's life cycle. acs.org
In contrast to the direct toxicological focus in M. sexta, research using Drosophila melanogaster has provided significant insights into the behavioral responses to canavanine. While L-canavanine is also toxic to Drosophila offspring, with larvae failing to survive when fed the compound, adult flies have evolved a sophisticated chemosensory mechanism to detect and avoid it. plos.orgnih.gov Studies have shown that fruit flies can taste L-canavanine and find it repellent. plos.orgmdpi.com This avoidance behavior is mediated by specific gustatory receptors (GRs). Initial research pointed to the orphan G protein-coupled receptor (GPCR), DmXR, as the sensor for L-canavanine. nih.govresearchgate.net However, subsequent studies have demonstrated that two other gustatory receptors, Gr8a and Gr66a, are essential for L-canavanine detection and avoidance. jneurosci.org This behavioral adaptation allows Drosophila to avoid consuming food sources contaminated with this toxic amino acid, highlighting an evolutionary countermeasure to a plant's chemical defense.
Table 2: Physiological and Behavioral Responses to Canavanine in Insect Model Systems
Insect Model
Type of Study
Key Findings
Reference
Manduca sexta (Tobacco Hornworm)
Physiological / Toxicological
L-canavanine is incorporated into proteins in place of L-arginine, leading to dysfunctional proteins. Causes severe developmental abnormalities and mortality. Canavanyl-lysozyme shows a 48% loss of activity.
The gustatory receptors Gr8a and Gr66a are required for L-canavanine detection and avoidance. The Gαo protein is also a crucial part of the signaling pathway.
A specialist herbivore that has adapted to detoxify and utilize the high concentrations of L-canavanine in its host plant's seeds. Possesses microbial symbionts capable of metabolizing canavanine.
Controlled Ecological Experiments with Plant-Microbe-Insect Tripartite Systems
Understanding the full scope of D-canavanine's role in nature requires moving beyond single-species or pairwise interactions. Controlled ecological experiments involving plant-microbe-insect tripartite systems are designed to investigate the complex interplay mediated by this compound. In these systems, L-canavanine, produced by leguminous plants, acts as a pivotal allelochemical influencing both microbial communities in the rhizosphere and herbivorous insects. researchgate.netnih.gov
Legumes such as alfalfa (Medicago sativa) and hairy vetch (Vicia villosa) release L-canavanine into the soil through seed exudates and root systems. nih.govasm.orgresearchgate.net This exudation has a selective effect on the soil microbiome. cdnsciencepub.com Controlled incubation studies have shown that L-canavanine can drastically alter the soil microbial community. nih.govresearchgate.net For example, L-canavanine from alfalfa seeds inhibits the growth of certain soil bacteria like Bacillus cereus but does not harm symbiotic partners like Sinorhizobium meliloti, which have evolved resistance. nih.gov This selective pressure helps the plant to shape a favorable rhizosphere environment, potentially favoring beneficial microbes over pathogenic or non-symbiotic ones. cdnsciencepub.comnih.gov
The L-canavanine present in the plant tissues simultaneously serves as a potent defense against insect herbivores, as demonstrated in models like Manduca sexta and Drosophila. researchgate.netnih.gov Therefore, in a tripartite system, the plant's production of L-canavanine creates a chemical barrier that deters most insects while also structuring the microbial community at its roots. Some microbes, like Pseudomonas putida, can take this a step further by converting L-canavanine to D-canavanine, which then acts as an antimicrobial against other microbes, adding another layer of complexity to the chemical ecology of the rhizosphere. biorxiv.org
These controlled experiments, which manipulate the presence of the plant, specific microbes, and insects, are crucial for dissecting how a single plant metabolite can mediate both below-ground (plant-microbe) and above-ground (plant-insect) interactions, ultimately influencing ecosystem dynamics. frontiersin.orgnih.gov
Table 3: L-Canavanine's Role in a Plant-Microbe-Insect Tripartite System (Hairy Vetch Example)
Component
Interaction
Observed Effect of L-Canavanine
Reference
Plant (Hairy Vetch) → Microbe
Root Exudation
L-canavanine is released into the rhizosphere, altering the soil microbial community. Abundance of Firmicutes and Actinobacteria increases, while Proteobacteria and Acidobacteria decrease.
In soil treated with L-canavanine, metabolic pathways related to L-arginine degradation are enriched in the microbial community, potentially altering nutrient cycling.
Q. What experimental methodologies are recommended for isolating D-canavanine sulfate from natural sources, and how can reproducibility be ensured?
Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol/water mixtures) followed by ion-exchange chromatography to separate this compound from arginine analogs due to their structural similarity . Reproducibility requires documenting pH, temperature, and resin type in the experimental section, with raw chromatographic data (e.g., retention times, peak areas) provided in supplementary materials . Purity should be confirmed via HPLC coupled with mass spectrometry, referencing established protocols for non-proteinogenic amino acids .
Q. Which spectroscopic and chromatographic assays are most effective for confirming the structural identity and purity of synthetic this compound?
Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming stereochemistry, while infrared (IR) spectroscopy validates sulfate bonding . Purity assays should include reverse-phase HPLC with UV detection at 210 nm, calibrated against a certified reference standard. For synthetic batches, elemental analysis (C, H, N, S) must align with theoretical values within ±0.3% .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported toxicological data for this compound across different eukaryotic models?
Methodological Answer : Contradictions often arise from species-specific arginase affinity or variations in exposure duration. A meta-analysis should stratify studies by model organism, dosage (e.g., IC₅₀ values), and assay type (in vitro vs. in vivo). Controlled experiments comparing parallel models under standardized conditions (e.g., ISO 10993-5 for cytotoxicity) are essential . Statistical tools like ANOVA with post-hoc tests can identify confounding variables (e.g., metabolic pathways) .
Q. What strategies optimize the design of dose-response studies to quantify this compound’s inhibition of nitric oxide synthase (NOS) in plant-pathogen interactions?
Methodological Answer : Use a factorial design with variables: pathogen strain, host plant species, and D-canavanine concentration (e.g., 0.1–10 mM). Measure NOS activity via citrulline assay and validate with qPCR for gene expression. Include positive controls (e.g., L-NAME inhibitor) and negative controls (untreated infected plants). Data should be normalized to protein content and analyzed using nonlinear regression models (e.g., Hill equation) .
Q. How can computational modeling improve understanding of this compound’s competitive binding with arginyl-tRNA synthetase?
Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (GROMACS) can predict binding affinities and conformational changes. Validate models with mutagenesis studies targeting active-site residues (e.g., Asp130, Arg259 in E. coli). Compare results to kinetic data (e.g., Ki values from Lineweaver-Burk plots) .
Data Validation & Interpretation
Q. What criteria should be applied to validate conflicting reports on this compound’s stability under varying pH and temperature conditions?
Methodological Answer : Stability studies must adhere to ICH Q1A guidelines, with accelerated degradation tests (40°C/75% RH) and validated UPLC methods. Use Arrhenius plots to extrapolate shelf life. Conflicting data require re-evaluation of buffer composition (e.g., phosphate vs. Tris) and impurity profiling via LC-MS/MS .
Q. How should researchers contextualize this compound’s ecological roles when comparing its effects across leguminous vs. non-leguminous plants?
Methodological Answer : Conduct comparative metabolomics (GC-MS/LC-MS) to quantify arginine analogs and secondary metabolites. Ecological significance should be framed using niche adaptation theory, with field studies correlating soil nitrogen levels and allelopathic activity .
Research Implications & Future Directions
Q. What gaps exist in understanding the evolutionary trade-offs of this compound production in invasive plant species?
Methodological Answer : Prioritize phylogenomic analyses to identify biosynthetic gene clusters across invasive taxa. Pair with ecological fitness assays (e.g., herbivory resistance vs. growth rates) under controlled environments. Address gaps by integrating transcriptomics and soil microbiome data .
Q. How can single-cell RNA sequencing advance mechanistic studies of this compound’s neurotoxicity in mammalian models?
Methodological Answer : Apply scRNA-seq to hippocampal neurons exposed to sublethal doses (0.5–2 mM). Cluster cells by differential expression of apoptosis markers (e.g., BAX, CASP3) and validate with patch-clamp electrophysiology. Compare to arginine-treated controls to isolate pathway-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.